N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Substituents:
This structure is optimized for pharmacological applications, particularly in oncology and inflammation, due to its ability to modulate enzymatic targets like kinases .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-17-4-2-1-3-15(17)11-27-12-25-20-16(22(27)30)10-26-28(20)8-7-24-21(29)14-5-6-18-19(9-14)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKHFKSLOHMLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ). Fluorine’s inductive effect strengthens protein-ligand interactions .
Solubility and Bioavailability :
- The benzo[d][1,3]dioxole moiety in the target compound enhances water solubility through hydrogen bonding, unlike the lipophilic 2-ethoxy group in .
- The ethyl linker in all analogs ensures flexibility for optimal binding.
Structural Rigidity: Pyrazolo-pyridone derivatives (e.g., ) exhibit conformational rigidity, which may limit binding to flexible active sites. In contrast, the pyrazolo[3,4-d]pyrimidinone core allows moderate flexibility .
Hypothesized Pharmacological Implications
Q & A
Q. What are the key steps and challenges in synthesizing this pyrazolo[3,4-d]pyrimidine derivative?
The synthesis involves multi-step organic reactions, including cyclization of pyrazole precursors and coupling with fluorobenzyl and benzodioxole moieties. Critical parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and reaction time (12–24 hours). Purification via column chromatography and characterization by HPLC (≥95% purity) and NMR (¹H/¹³C) are essential to confirm structural integrity . Challenges include minimizing by-products like unreacted intermediates and ensuring regioselectivity during pyrazole ring formation.
Q. How is the compound’s structure validated, and what analytical methods are prioritized?
- NMR spectroscopy : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms connectivity.
- X-ray crystallography : Resolves bond lengths and angles, particularly for the pyrazolo-pyrimidine core (e.g., C–N bond length ~1.34 Å) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ m/z ~505.5). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or impurities .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include kinases (e.g., EGFR, VEGFR) and enzymes involved in inflammation (e.g., COX-2). Preliminary docking studies suggest the fluorobenzyl group enhances hydrophobic interactions with ATP-binding pockets . Target validation requires biochemical assays (e.g., kinase inhibition IC₅₀) and cellular models (e.g., cancer cell proliferation assays).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Continuous flow reactors : Enhance mixing and heat transfer for cyclization steps, reducing side reactions .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP accelerate coupling reactions .
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, stoichiometry) to maximize yield (target: >70%) .
Q. How do researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å for 100 ns trajectories) to validate docking poses .
- Alanine scanning mutagenesis : Identifies critical residues in target proteins that influence binding.
- Metabolite profiling : Rules out off-target effects or rapid metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
